(z)-9-Octadecen-4-olide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(z)-9-Octadecen-4-olide: is a chemical compound known for its unique structure and properties. It is a lactone, which is a cyclic ester, and is often found in various natural products. This compound is characterized by its 18-carbon chain with a double bond at the 9th position and a lactone ring at the 4th position. It is commonly used in the fragrance industry due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (z)-9-Octadecen-4-olide typically involves the cyclization of hydroxy acids or the oxidation of corresponding alcohols. One common method is the Baeyer-Villiger oxidation of ketones, which converts a ketone into an ester or lactone using peracids as oxidizing agents.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale oxidation processes. The use of catalysts and controlled reaction conditions ensures high yield and purity of the compound. The process often involves the use of environmentally friendly oxidizing agents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (z)-9-Octadecen-4-olide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: The double bond in the compound allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include diols and other reduced forms of the compound.
Substitution: Various substituted lactones and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (z)-9-Octadecen-4-olide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activities. It has been found to exhibit antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: The compound’s antimicrobial properties are being explored for use in developing new antibiotics and antifungal agents. Its ability to interact with biological membranes makes it a potential candidate for drug delivery systems.
Industry: In the fragrance industry, this compound is used as a key ingredient in perfumes and other scented products due to its pleasant odor. It is also used in the flavor industry to impart specific flavors to food products.
Wirkmechanismus
The mechanism of action of (z)-9-Octadecen-4-olide involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes, contributing to its antimicrobial properties. The molecular targets include membrane lipids and specific enzymes involved in microbial metabolism.
Vergleich Mit ähnlichen Verbindungen
(z)-9-Octadecen-1-ol: This compound has a similar structure but with an alcohol group instead of a lactone ring.
(z)-9-Octadecen-2-one: This compound has a ketone group at the 2nd position instead of a lactone ring.
(z)-9-Octadecen-3-ol: This compound has an alcohol group at the 3rd position instead of a lactone ring.
Uniqueness: (z)-9-Octadecen-4-olide is unique due to its lactone ring, which imparts specific chemical and biological properties. The presence of the lactone ring makes it more reactive in certain chemical reactions and contributes to its pleasant odor, making it valuable in the fragrance industry.
Eigenschaften
Molekularformel |
C18H32O2 |
---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
5-[(Z)-tetradec-5-enyl]oxolan-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h9-10,17H,2-8,11-16H2,1H3/b10-9- |
InChI-Schlüssel |
MFJQEKNPFKHQHP-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCC1CCC(=O)O1 |
Kanonische SMILES |
CCCCCCCCC=CCCCCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.